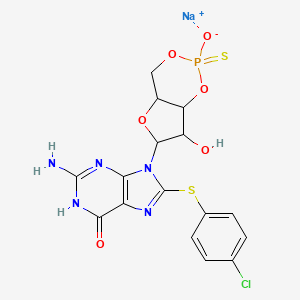

Rp-8-pCPT-cGMPS sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Rp-8-pCPT-cGMPS-Natrium wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation des ursprünglichen zweiten Botenstoffs cyclisches Guanosinmonophosphat beinhalten. Der Wasserstoff in Position 8 der Nukleobase wird durch die lipophile 4-Chlorphenylthiogruppe ersetzt, und das äquatoriale der beiden exocyclischen Sauerstoffatome des cyclischen Phosphatrests wird durch Schwefel modifiziert .

Industrielle Produktionsverfahren: Die Verbindung wird typischerweise als Natriumsalz kristallisiert oder lyophilisiert. Andere Salzformen sind auf Anfrage erhältlich . Der Produktionsprozess gewährleistet eine hohe Reinheit, typischerweise besser als 99 %, und die Verbindung wird auf das Fehlen von Aktivatoren wie 8-pCPT-cGMP geprüft .

Analyse Chemischer Reaktionen

Reaktionstypen: Rp-8-pCPT-cGMPS-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter Substitutionsreaktionen aufgrund des Vorhandenseins der Chlorphenylthiogruppe. Es ist auch resistent gegen metabolischen Abbau durch cyclische Nucleotidbindende Phosphodiesterasen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Reaktion von Rp-8-pCPT-cGMPS-Natrium verwendet werden, umfassen schwefelhaltige Verbindungen und Chlorphenylthioderivate. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Stabilität und Reinheit des Endprodukts zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Rp-8-pCPT-cGMPS-Natrium gebildet werden, sind typischerweise Analoga von cGMP mit modifizierten funktionellen Gruppen, die ihre Stabilität und Membranpermeabilität verbessern .

Wissenschaftliche Forschungsanwendungen

Rp-8-pCPT-cGMPS-Natrium wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, cGMP-abhängige Proteinkinasen zu hemmen, weit verbreitet eingesetzt. Es wird in Studien verwendet, die sich mit Herz-Kreislauf-Systemen, Gefäßen und Zellsignalisierung befassen . Die Verbindung wird auch in der Forschung eingesetzt, die sich mit der Stickstoffmonoxid-Signalisierung und der Relaxation von Ratten-Schwanz-Arterien beschäftigt, die durch Stickstoffmonoxid-Donatoren induziert wird . Darüber hinaus wird es verwendet, um die Rolle von cGMP in der Thrombozytenfunktion und -hemmung zu untersuchen .

Wirkmechanismus

Rp-8-pCPT-cGMPS-Natrium übt seine Wirkungen aus, indem es kompetitiv cGMP-abhängige Proteinkinasen (cGKs) hemmt. Die Verbindung bindet an das aktive Zentrum von cGKs und verhindert so die Aktivierung dieser Kinasen durch cGMP . Diese Hemmung führt zur Modulation verschiedener zellulärer Prozesse, darunter Vasodilatation und Thrombozytenfunktion . Die Verbindung aktiviert auch cyclische Nucleotidbindende Ionenkanäle und unterscheidet zwischen Kinase- und Kanaleffekten .

Wirkmechanismus

Rp-8-pCPT-cGMPS sodium exerts its effects by competitively inhibiting cGMP-dependent protein kinases (cGKs). The compound binds to the active site of cGKs, preventing the activation of these kinases by cGMP . This inhibition leads to the modulation of various cellular processes, including vasodilation and platelet function . The compound also activates cyclic nucleotide-gated ion channels, distinguishing between kinase and channel effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Sp-8-pCPT-cGMPS

- 8-pCPT-cGMP

- Rp-cGMPS

Einzigartigkeit: Rp-8-pCPT-cGMPS-Natrium ist einzigartig aufgrund seiner hohen Lipophilie und ausgezeichneten Membranpermeabilität, wodurch es für Studien mit intakten Zellen nützlich ist . Es zeigt auch metabolische Stabilität gegenüber allen bisher untersuchten cyclischen Nucleotidbindenden Phosphodiesterasen . Die Fähigkeit der Verbindung, zwischen Proteinkinase G und cGMP-gesteuerten Ionenkanälen zu unterscheiden, erhöht ihre Nützlichkeit in der Forschung weiter .

Biologische Aktivität

Rp-8-pCPT-cGMPS sodium (CAS 208445-07-2) is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinases (PKGs). This compound has garnered attention in pharmacological research due to its unique properties and biological activities, particularly in the context of neuronal signaling and epithelial function.

- Chemical Name: 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium

- Molecular Formula: C₁₆H₁₄ClN₅NaO₆PS₂

- Molecular Weight: 525.9 g/mol

- Purity: ≥99%

This compound primarily functions as a competitive inhibitor of PKG isozymes, with a notable selectivity for PKGII over PKGI. The inhibition constants (K_i) are reported as follows:

- PKGIβ: 0.45 μM

- PKGIα: 0.5 μM

- PKGII: 0.7 μM

This selectivity allows it to effectively modulate signaling pathways influenced by cGMP without significantly affecting other pathways mediated by protein kinase A (PKA) or exchange protein directly activated by cAMP (Epac) .

Inhibition of Long-Term Potentiation (LTP)

Research indicates that this compound reduces LTP in hippocampal slices in vitro, suggesting its role in synaptic plasticity and memory processes. This effect is crucial for understanding potential therapeutic applications in cognitive disorders .

Regulation of Epithelial Sodium Channels (ENaC)

In studies involving human airway epithelial cells (H441), this compound has been shown to inhibit cGMP-activated Na⁺ channel activity, demonstrating its role in regulating sodium reabsorption. This was evidenced by a decrease in amiloride-sensitive short-circuit current across cell monolayers when treated with the compound .

Table 1: Effects of Rp-8-pCPT-cGMPS on ENaC Activity

| Treatment Condition | Amiloride-sensitive Current Change (%) |

|---|---|

| Control | Baseline |

| Rp-8-pCPT-cGMPS | Decrease observed |

Inhibition of Protein Phosphorylation

In intact human platelets, this compound effectively antagonized the activation of cGMP-dependent protein kinases, inhibiting protein phosphorylation mediated by cGMP. The IC50 value for this inhibition was determined to be approximately 0.5 μM, indicating its potency as a research tool for studying cGMP signaling pathways .

Case Studies

- Neuronal Studies : In vitro experiments using hippocampal slices demonstrated that application of this compound significantly reduced LTP, implicating its role in synaptic transmission and plasticity .

- Epithelial Function : The compound was shown to enhance alveolar fluid clearance in BALB/c mice when administered intratracheally with an increase of approximately 30% observed, indicating potential applications in treating pulmonary conditions .

Eigenschaften

IUPAC Name |

sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERAACMSJYSCBY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO6PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.